

An In-depth Technical Guide to the Physicochemical Properties of Cefatrizine Propylene Glycol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cefatrizine propylene glycol*

Cat. No.: *B15129845*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine propylene glycol is the propylene glycol solvate of Cefatrizine, a first-generation, semi-synthetic cephalosporin antibiotic.^[1] It is a broad-spectrum antibacterial agent effective against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the core physicochemical properties of **Cefatrizine propylene glycol**, offering critical data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

Cefatrizine propylene glycol is a white or almost white, crystalline powder.^[2] It exists as a mixture of (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)- acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-4-yl)sulfanyl]- methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and propane-1,2-diol in approximately a 1:1 molecular proportion.^[3]

Structure

The chemical structure of **Cefatrizine propylene glycol** is presented below:

- Cefatrizine:

- Molecular Formula: C₁₈H₁₈N₆O₅S₂[\[4\]](#)
- Molecular Weight: 462.50 g/mol [\[4\]](#)
- Propylene Glycol:
 - Molecular Formula: C₃H₈O₂[\[5\]](#)
 - Molecular Weight: 76.09 g/mol [\[6\]](#)
- **Cefatrizine Propylene Glycol:**
 - Molecular Formula: C₂₁H₂₆N₆O₇S₂[\[7\]](#)
 - Molecular Weight: 538.60 g/mol [\[7\]](#)

Physicochemical Parameters

A summary of the key physicochemical properties of **Cefatrizine propylene glycol** is provided in the table below.

Property	Value	Reference
Appearance	White or almost white powder	[2]
Molecular Formula	$C_{21}H_{26}N_6O_7S_2$	[7]
Molecular Weight	538.60 g/mol	[7]
Solubility in Water	Slightly soluble	[3]
Solubility in Organic Solvents	Practically insoluble in ethanol (96%) and methylene chloride	[3]
Specific Optical Rotation	+63° to +69° (anhydrous substance)	[3]
pKa (estimated)	Amphoteric with an isoelectric point (pl) in the range of pH 4-5	[4]
Melting Point	Not available in the public domain. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) could be employed for its determination.	[8] [9]

Solubility Profile

Cefatrizine is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic amino group.[\[4\]](#) This characteristic dictates its pH-dependent solubility.

pH-Dependent Solubility

Cefatrizine exhibits a classic "U-shaped" solubility profile, with its minimum solubility occurring at its isoelectric point (pl), which is estimated to be between pH 4 and 5. At pH values below the pl, the amino group is protonated, and at pH values above the pl, the carboxylic acid group is deprotonated, leading to increased solubility in both acidic and basic conditions.[\[4\]](#)

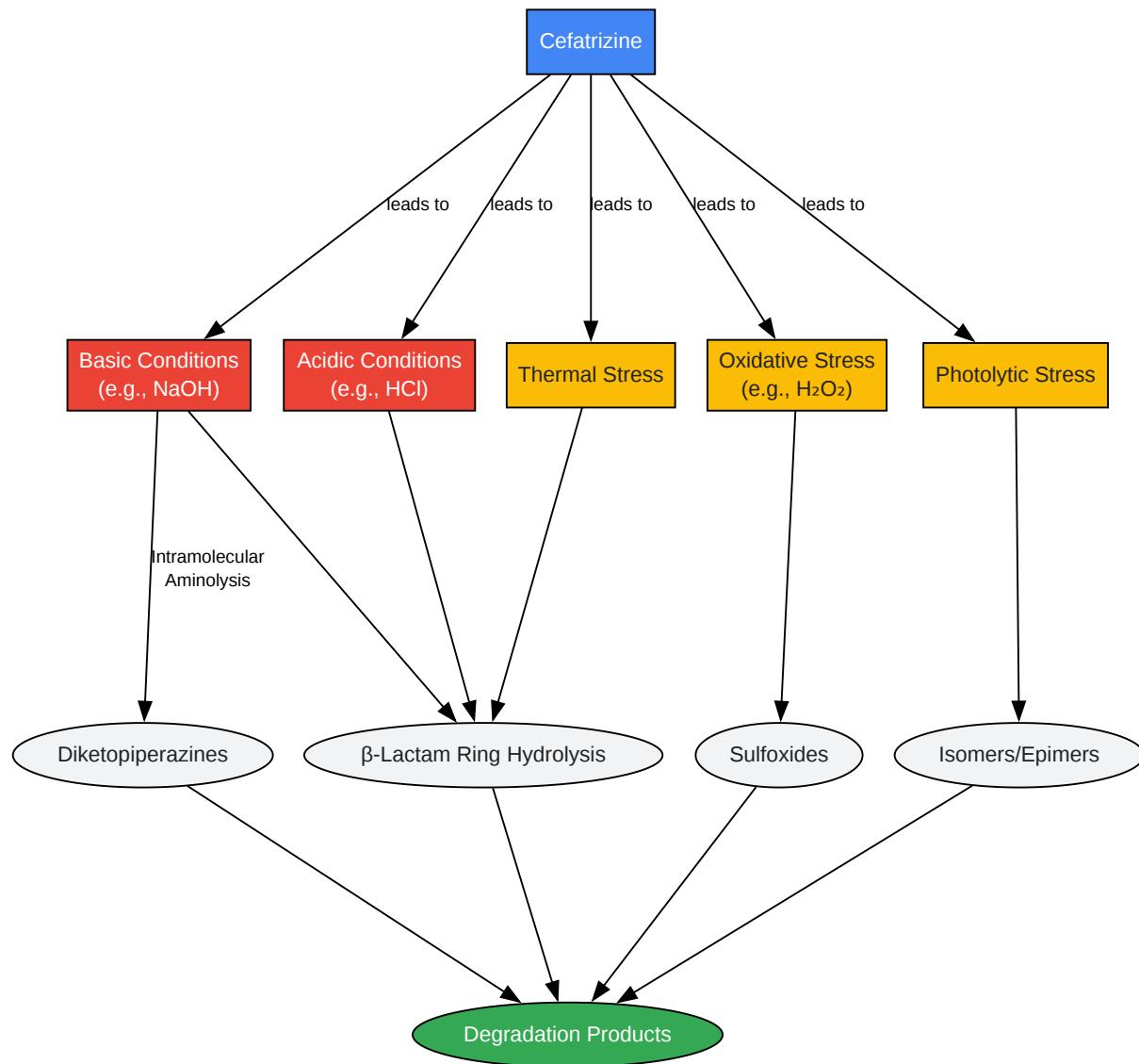
pH Condition	Solubility	Reference
Acidic (pH < 4)	Increased solubility	[4]
Isoelectric Point ($\text{pI} \approx 4.5$)	Minimum solubility (approx. $4.6 \times 10^{-2} \text{ M}$)	[4]
Neutral to Basic (pH > 7)	Increased solubility	[4]

Stability Profile

The stability of Cefatrizine is intrinsically linked to the integrity of its β -lactam ring, which is susceptible to hydrolysis.[8]

pH-Dependent Stability

The rate of degradation of Cefatrizine in aqueous solutions is highly dependent on pH. It is reasonably stable under acidic conditions but degrades rapidly at neutral pH.[4]


pH Condition	Stability	Half-life (at 35°C)	Reference
Acidic (pH < 4)	Reasonably stable	14 days	[4]
Neutral ($\text{pH} \approx 7$)	Rapid degradation	~6 hours	[4]

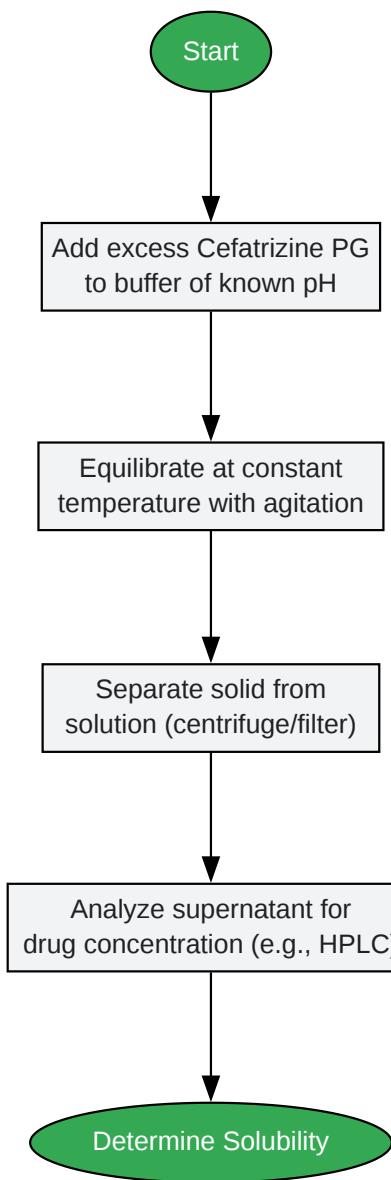
Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Cefatrizine is susceptible to degradation under various stress conditions.

Stress Condition	Typical Effect	Reference
Acidic Hydrolysis	β -Lactam ring hydrolysis	[2] [8]
Basic Hydrolysis	Rapid β -Lactam ring hydrolysis	[2] [8]
Oxidative	Formation of sulfoxides	[8]
Thermal	Degradation	[8]
Photolytic	Potential for degradation	[8]

The primary degradation pathways for Cefatrizine under various stress conditions are illustrated in the following diagram.

[Click to download full resolution via product page](#)

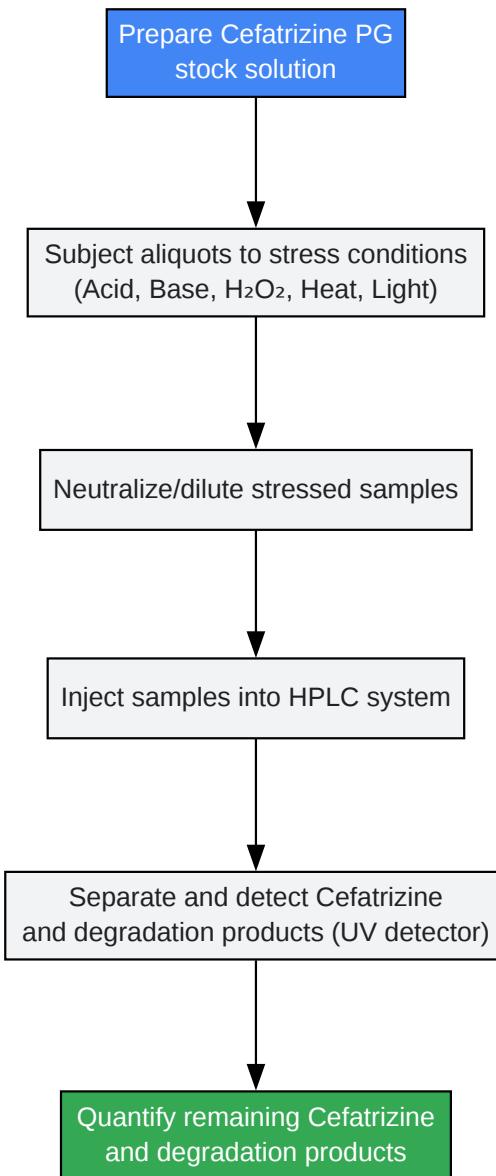

Caption: Generalized degradation pathways of Cefatrizine under various stress conditions.

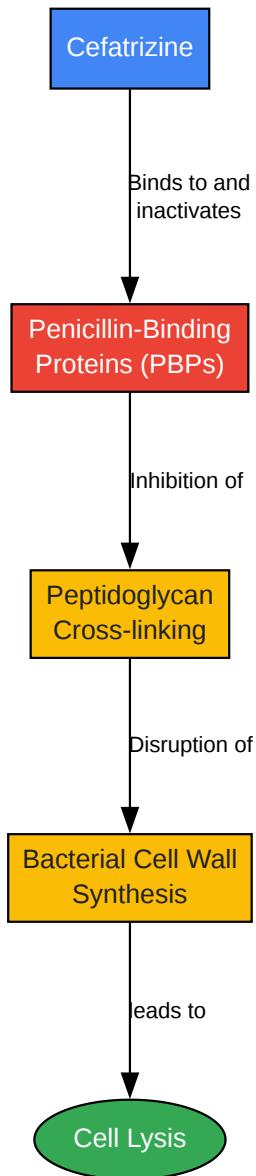
Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of **Cefatrizine propylene glycol**.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Cefatrizine propylene glycol** can be determined using the shake-flask method.




[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination by the shake-flask method.

Stability-Indicating HPLC Method for Forced Degradation Studies

A validated stability-indicating HPLC method is required to separate and quantify Cefatrizine from its degradation products.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Cefatrizine Propylene Glycol used for? [synapse.patsnap.com]
- 2. Cefatrizine [drugfuture.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Cefatrizine | C18H18N6O5S2 | CID 6410758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Cefatrizine Propylene Glycolate | C21H26N6O7S2 | CID 6410757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thermal Analysis in the Pharmaceutical Industry – C-Therm Technologies Ltd. [ctherm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Cefatrizine Propylene Glycol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15129845#physicochemical-properties-of-cefatrizine-propylene-glycol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com